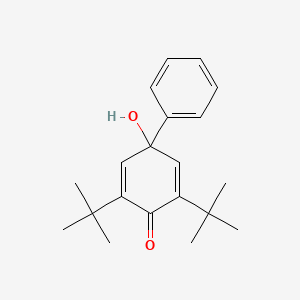
2,6-Ditert-butyl-4-hydroxy-4-phenylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one is an organic compound with the molecular formula C20H26O2. It is known for its unique structure, which includes two tert-butyl groups and a phenyl group attached to a cyclohexadienone ring. This compound is often used in various chemical research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one typically involves the reaction of 2,6-ditert-butylphenol with benzaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as recrystallization or distillation, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced forms.
Substitution: The phenyl group or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the prevention of oxidative stress-related diseases.
Industry: It is used in the formulation of products that require resistance to thermal and oxidative degradation, such as plastics and rubber.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include various reactive oxygen species (ROS) and free radicals, which are stabilized by the compound through hydrogen bonding and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: Similar in structure but with a methyl group instead of a phenyl group.
2,6-Di-tert-butyl-1,4-benzoquinone: An oxidized form with a quinone structure.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a cyclohexadienone ring.
Uniqueness
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one is unique due to its combination of tert-butyl and phenyl groups, which confer both stability and reactivity. This makes it particularly useful in applications requiring robust antioxidant properties and resistance to oxidative degradation.
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-hydroxy-4-phenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H26O2/c1-18(2,3)15-12-20(22,14-10-8-7-9-11-14)13-16(17(15)21)19(4,5)6/h7-13,22H,1-6H3 |
InChI Key |
UNWLQKDNYSEWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



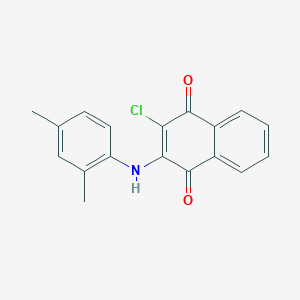

methanamine](/img/structure/B11943632.png)
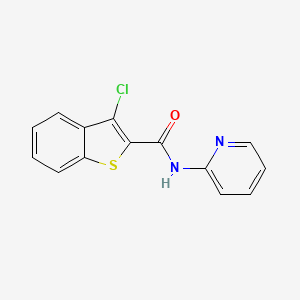
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
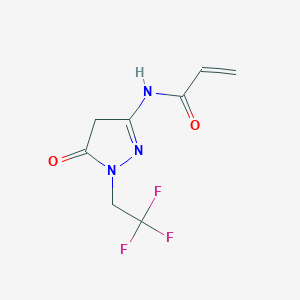
![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
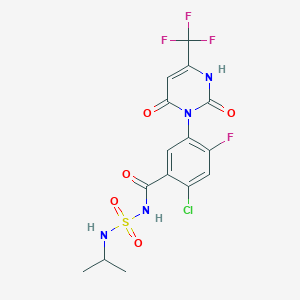
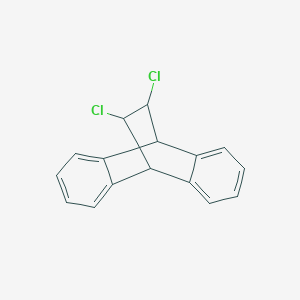
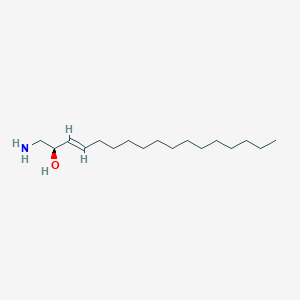
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)


